D-Serine benzyl ester benzenesulfonate
Overview
Description
D-Serine benzyl ester benzenesulfonate is a chemical compound used in peptide synthesis . It is a product for proteomics research .
Molecular Structure Analysis
The molecular structure of D-Serine benzyl ester benzenesulfonate is represented by the empirical formula C10H13NO3 · C6H6O3S . It has a molecular weight of 353.39 .Physical And Chemical Properties Analysis
D-Serine benzyl ester benzenesulfonate is a crystalline form . It has an assay of ≥98.0% (HPLC) .Scientific Research Applications
UV Absorber Progenitors
Benzenesulfonate esters, including those related to D-Serine benzyl ester benzenesulfonate, are used as UV absorber progenitors in UV-curable coating formulations. They undergo photo-Fries rearrangement during UV exposure to form o-benzenesulfonyl phenol derivatives, a reaction specific to benzenesulfonate esters (Olson, 1983).
Biodegradable Functional Poly(ester amide)s
A new family of biodegradable α-amino acid poly(ester amide)s (AA-PEAs) with pendant benzyl ether groups and hydroxyl functional groups has been synthesized. This includes the use of O-benzyl-L-serine-N-carboxyanhydride, hinting at the relevance of compounds similar to D-Serine benzyl ester benzenesulfonate in the synthesis of biodegradable polymers (Deng, Wu, Reinhart-King, Chu, 2011).
Synthesis of Enantiopure Amino Acid Esters
Research on the efficient preparation of enantiopure amino acid benzyl esters, including D-Serine, highlights the importance of such compounds in the synthesis of enantiomerically pure intermediates used in various applications (Bolchi, Bavo, Pallavicini, 2017).
Synthesis of N-Cbz-L-serine Benzyl Ester
The synthesis process of N-Cbz-L-serine benzyl ester provides insights into the chemical reactions and yield optimization of serine benzyl ester compounds, which could be relevant for D-Serine benzyl ester benzenesulfonate (Liu Cun-li, 2012).
Synthesis of Water-Soluble Poly(α-hydroxy acids)
The synthesis of O-benzyl-L-serine carboxyanhydrides and their use in creating degradable, water-soluble poly(α-hydroxy acids) with potential applications in drug delivery systems and tissue engineering underlines the significance of D-Serine benzyl ester benzenesulfonate-like compounds (Lu, Yin, Zhang, Zhonghai, Xu, Tong, Cheng, 2012).
Enantioselective Synthesis of α-Methyl-Serine
The synthesis of (S)-α-methyl-serine methyl ester hydrochloride from compounds similar to D-Serine benzyl ester benzenesulfonate showcases their role in producing enantiomerically pure compounds (Xiao, Tang, Xie, 2020).
Conformationally Constrained DTPA Analogues
Synthesis of conformationally constrained diethylenetriaminepentaacetic acid (DTPA) analogues using serine derivatives, akin to D-Serine benzyl ester benzenesulfonate, is critical for developing functionalized molecules with potential applications in chelation therapy (Pickersgill, Rapoport, 2000).
properties
IUPAC Name |
benzenesulfonic acid;benzyl (2R)-2-amino-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFQGHWMCPNTI-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526106 | |
Record name | Benzenesulfonic acid--benzyl D-serinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Serine benzyl ester benzenesulfonate | |
CAS RN |
141527-77-7 | |
Record name | Benzenesulfonic acid--benzyl D-serinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Serine benzyl ester benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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